molecular formula C16H16N2O5 B4105108 4-ethoxy-3-methoxy-N-(4-nitrophenyl)benzamide

4-ethoxy-3-methoxy-N-(4-nitrophenyl)benzamide

Cat. No. B4105108
M. Wt: 316.31 g/mol
InChI Key: IINROCGNJJWWRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-3-methoxy-N-(4-nitrophenyl)benzamide (EMNB) is a chemical compound that belongs to the family of benzamides. It is a yellow crystalline powder that is soluble in organic solvents but insoluble in water. EMNB has been extensively studied for its potential applications in scientific research due to its unique properties.

Mechanism of Action

4-ethoxy-3-methoxy-N-(4-nitrophenyl)benzamide acts as an HDAC inhibitor by binding to the active site of the enzyme and preventing it from deacetylating histones. This leads to an increase in acetylation of histones, which results in changes in gene expression.
Biochemical and Physiological Effects:
4-ethoxy-3-methoxy-N-(4-nitrophenyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells by regulating the expression of genes involved in cell cycle regulation and apoptosis. It has also been reported to have anti-inflammatory properties by inhibiting the activity of pro-inflammatory enzymes.

Advantages and Limitations for Lab Experiments

4-ethoxy-3-methoxy-N-(4-nitrophenyl)benzamide has several advantages as a research tool, including its high potency and specificity towards HDACs. However, it also has some limitations, such as its poor aqueous solubility and potential toxicity at high concentrations.

Future Directions

Future research on 4-ethoxy-3-methoxy-N-(4-nitrophenyl)benzamide could focus on its potential as a therapeutic agent for cancer and other diseases. Additionally, studies could investigate the structure-activity relationship of 4-ethoxy-3-methoxy-N-(4-nitrophenyl)benzamide and other benzamides to identify more potent and selective HDAC inhibitors. Finally, research could explore the use of 4-ethoxy-3-methoxy-N-(4-nitrophenyl)benzamide in combination with other drugs or therapies to enhance its therapeutic effects.

Scientific Research Applications

4-ethoxy-3-methoxy-N-(4-nitrophenyl)benzamide has been used in various scientific studies as a tool to investigate the role of benzamides in different biological processes. It has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a crucial role in regulating gene expression. HDAC inhibitors like 4-ethoxy-3-methoxy-N-(4-nitrophenyl)benzamide have been studied for their potential anti-cancer properties.

properties

IUPAC Name

4-ethoxy-3-methoxy-N-(4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-3-23-14-9-4-11(10-15(14)22-2)16(19)17-12-5-7-13(8-6-12)18(20)21/h4-10H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINROCGNJJWWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.